501902-74-5 vs. N3-Morpholine Derivative: Antiparasitic Activity and Negative Control Validation
The unsubstituted 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (501902-74-5, designated compound 5) exhibits minimal antiparasitic activity against Trypanosoma brucei rhodesiense (IC₅₀ >65 μM) and negligible general cytotoxicity (IC₅₀ >136 μM) [1]. In contrast, its N3-morpholine substituted analog, 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (compound 1), functions as an adenosine kinase activator with an EC₅₀ of 38.9±0.9 μM and shows measurable antiparasitic activity [2]. Based on this >65-fold difference in apparent potency and lack of target engagement, 501902-74-5 was explicitly selected and utilized as the negative control for biochemical, biophysical, and compound sensitivity assays in antiparasitic drug screening campaigns [1].
| Evidence Dimension | Antiparasitic activity (T. b. rhodesiense) |
|---|---|
| Target Compound Data | IC₅₀ >65 μM |
| Comparator Or Baseline | 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (compound 1): Antiparasitic activity measurable; EC₅₀ for TbrAK activation = 38.9±0.9 μM |
| Quantified Difference | >65-fold reduction in apparent potency; no detectable target engagement vs. measurable activation |
| Conditions | T. b. rhodesiense bloodstream form assay; adenosine kinase activation measured via enzyme assay in 1–2000 μM concentration range |
Why This Matters
This quantifies 501902-74-5's value as a chemically matched negative control for assay validation, enabling researchers to establish baseline activity thresholds and confirm that observed effects of functionalized analogs derive from specific substituents rather than the phenoxyphenyl-pyrazole core.
- [1] Kuettel, S., Mosimann, M., Mäser, P., & Scapozza, L. (2009). Adenosine kinase of T. b. rhodesiense identified as the putative target of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine using chemical proteomics. PLoS Neglected Tropical Diseases, 3(8), e506. View Source
- [2] Kuettel, S., Greenwald, J., Kostrewa, D., Ahmed, S., Scapozza, L., & Perozzo, R. (2011). Crystal structures of T. b. rhodesiense adenosine kinase complexed with inhibitor and activator: Implications for catalysis and hyperactivation. PLoS Neglected Tropical Diseases, 5(5), e1164. View Source
